molecular formula C22H16N2O3 B2811034 3-benzamido-N-phenyl-1-benzofuran-2-carboxamide CAS No. 160461-27-8

3-benzamido-N-phenyl-1-benzofuran-2-carboxamide

Cat. No.: B2811034
CAS No.: 160461-27-8
M. Wt: 356.381
InChI Key: AKPLADNCTDNJIR-UHFFFAOYSA-N
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Description

3-Benzamido-N-phenyl-1-benzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran scaffold, a structure recognized for its versatile and profound pharmacological potential in medicinal chemistry research . Benzofuran derivatives are privileged structures in drug discovery due to their ability to interact with multiple biological targets via intermolecular forces like hydrogen bonding and hydrophobic interactions . This particular derivative, featuring carboxamide and benzamido substituents, is of significant interest for constructing complex molecular architectures aimed at probing novel therapeutic pathways . The benzofuran core is extensively investigated in oncology, with numerous derivatives demonstrating potent cytotoxic effects against a diverse range of human cancer cell lines, including lung (A549, H1299), breast (MCF-7), and colon (HCT116) cancers by inducing apoptosis and inhibiting key cellular proliferation mechanisms . Furthermore, structurally similar 2-phenyl-benzofuran-3-carboxamide analogues have shown remarkable activity as inhibitors of bacterial sortase A (SrtA), a crucial virulence factor in Staphylococcus aureus , presenting a promising strategy for combating antibiotic-resistant infections . The compound's design aligns with current strategies in chemical biology to develop multi-targeted agents and explore structure-activity relationships (SAR), providing a valuable tool for researchers in hit-to-lead optimization campaigns and the development of new therapeutic entities for conditions like cancer and multidrug-resistant bacterial infections .

Properties

IUPAC Name

3-benzamido-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-21(15-9-3-1-4-10-15)24-19-17-13-7-8-14-18(17)27-20(19)22(26)23-16-11-5-2-6-12-16/h1-14H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPLADNCTDNJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-phenyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. . Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-phenyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

3-benzamido-N-phenyl-1-benzofuran-2-carboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-tumor and antibacterial effects.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzamido-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Similarly, its antibacterial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-benzamido-N-phenyl-1-benzofuran-2-carboxamide with structurally related benzofuran-2-carboxamide derivatives, focusing on substituent variations and their implications.

Table 1: Structural Comparison of Benzofuran-2-Carboxamide Derivatives

Compound Name 3-Position Substituent N-Substituent Key Features/Applications
This compound Benzamido (C₆H₅CONH-) Phenyl (C₆H₅) Aromatic bulk; potential receptor interactions
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide Amino (-NH₂) 4-Methylphenyl Enhanced solubility; simpler substituent
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide Methyl (-CH₃) Complex heterocyclic groups Sulfone and furan moieties; likely pesticidal activity

Key Findings:

The amino group in likely improves aqueous solubility due to its polarity, whereas the methyl group in may increase lipophilicity, favoring membrane permeability.

The heterocyclic N-substituents in (e.g., tetrahydrothiophen and furylmethyl groups) suggest a design tailored for pesticidal activity, as similar substituents are common in agrochemicals (e.g., flutolanil, cyprofuram) .

Potential Applications: The target compound’s benzamido and phenyl groups align with motifs seen in kinase inhibitors or anti-inflammatory agents, though direct evidence is lacking. In contrast, ’s sulfone and furan substituents mirror pesticidal compounds like cyprofuram, which inhibit fungal growth .

Biological Activity

3-benzamido-N-phenyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its anticancer and antibacterial effects, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a benzofuran core fused with a benzamido group and an N-phenyl substituent. This configuration enhances its ability to interact with biological targets, potentially influencing its pharmacological properties. The compound's structure can be summarized as follows:

Feature Description
Core Structure Benzofuran
Functional Groups Benzamido and N-phenyl
Molecular Formula C₁₅H₁₃N₃O₂
Molecular Weight 265.28 g/mol

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. Its mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Studies and Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to have an IC50 value comparable to established anticancer agents like doxorubicin, indicating significant antiproliferative activity.
    Cell Line IC50 (µM) Reference
    A549 (Lung Cancer)16.4
    HeLa (Cervical)12.0
  • Mechanism of Action : The compound's anticancer activity is attributed to its ability to disrupt key signaling pathways, particularly those involving the AKT pathway, which is crucial for cell survival and proliferation. This disruption leads to increased apoptosis in cancer cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial effects against various pathogens.

Research Findings

  • Antibacterial Efficacy : Studies have shown that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
    Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
    Staphylococcus aureus32
    Escherichia coli64
  • Mechanism of Action : The antibacterial mechanism may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic processes, leading to cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-benzamido-N-phenyl-1-benzofuran-2-carboxamide?

  • Methodology :

  • Step 1 : Synthesize the benzofuran-2-carboxylic acid core via cyclization of substituted salicylaldehydes using iodine or Pd-catalyzed C-H activation .
  • Step 2 : Introduce the benzamido group via a coupling reaction (e.g., DCC/DMAP-mediated amidation) with benzoyl chloride derivatives .
  • Step 3 : Purify intermediates using column chromatography and verify purity via HPLC (>95%) .
    • Critical Reagents : N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and anhydrous dichloromethane .

Q. What analytical techniques are essential for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carboxamide carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 387) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) .

Q. What initial biological screening assays are recommended?

  • Assays :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Strategies :

  • Catalyst Screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for C-H activation efficiency .
  • Temperature Control : Optimize coupling reactions at 0–4°C to minimize side products .
  • Flow Chemistry : Scale up using continuous flow reactors for reproducible yields (>80%) .

Q. How to design SAR studies to evaluate substituent impact on bioactivity?

  • Approach :

  • Substituent Variation : Replace benzamido (e.g., with 4-fluorobenzamido or 3-chlorobenzamido) .
  • In Vitro Testing : Compare IC₅₀ values in cytotoxicity assays (Table 1).
    • Table 1: Substituent Effects on Cytotoxicity (IC₅₀, μM)
SubstituentHeLaMCF-7Reference
3-Benzamido12.315.7
4-Fluorobenzamido8.910.2
3-Chlorobenzamido18.422.1

Q. What strategies address contradictory reports on biological activity?

  • Solutions :

  • Assay Standardization : Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa) .
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to validate assay conditions .
  • Structural Confirmation : Re-analyze disputed compounds via XRD to rule out isomerism .

Q. How to assess the compound’s stability under different pH and storage conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 2–10) for 24h; monitor degradation via HPLC .
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; assess decomposition by TLC .

Q. What computational methods predict target interactions?

  • Tools :

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PLK1) .
  • QSAR Modeling : Correlate logP values with cytotoxicity using partial least squares regression .

Q. How to enhance selectivity for therapeutic targets?

  • Rational Design :

  • Hydrogen Bonding : Introduce hydroxyl groups to target enzyme active sites (e.g., kinase hinge regions) .
  • Steric Bulk : Add trifluoromethyl groups to reduce off-target binding .

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